Product packaging for Methyl 3,4,5-tris(hexyloxy)benzoate(Cat. No.:CAS No. 188685-16-7)

Methyl 3,4,5-tris(hexyloxy)benzoate

Cat. No.: B14258330
CAS No.: 188685-16-7
M. Wt: 436.6 g/mol
InChI Key: WITPRDKVKVJSKK-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(hexyloxy)benzoate is a useful research compound. Its molecular formula is C26H44O5 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O5 B14258330 Methyl 3,4,5-tris(hexyloxy)benzoate CAS No. 188685-16-7

Properties

CAS No.

188685-16-7

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

methyl 3,4,5-trihexoxybenzoate

InChI

InChI=1S/C26H44O5/c1-5-8-11-14-17-29-23-20-22(26(27)28-4)21-24(30-18-15-12-9-6-2)25(23)31-19-16-13-10-7-3/h20-21H,5-19H2,1-4H3

InChI Key

WITPRDKVKVJSKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1OCCCCCC)OCCCCCC)C(=O)OC

Origin of Product

United States

Reduction to Benzyl Alcohol:

The methyl ester of methyl 3,4,5-tris(hexyloxy)benzoate can be selectively reduced to the corresponding benzyl (B1604629) alcohol, (3,4,5-tris(hexyloxy)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. doubtnut.comdoubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A milder reagent, sodium borohydride (B1222165) (NaBH₄), can also be used, sometimes in the presence of a Lewis acid or at elevated temperatures, to achieve the reduction of esters. google.comchemicalbook.com

Mesylate Formation:

The resulting benzyl (B1604629) alcohol can then be converted into a mesylate, which is an excellent leaving group. This is achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. masterorganicchemistry.comyoutube.com This transformation converts the poorly leaving hydroxyl group into a highly reactive mesylate group without affecting the stereochemistry of the carbon atom if it were chiral. masterorganicchemistry.com

Nucleophilic Displacement:

Comparative Analysis of Synthetic Efficiencies and Scalability

The Williamson ether synthesis is a robust and widely used method for preparing ethers, making it a highly efficient route to methyl 3,4,5-tris(hexyloxy)benzoate. sid.irtandfonline.com High yields can often be achieved, particularly when the reaction conditions are carefully optimized.

However, the scalability of this process can present some challenges. The use of large quantities of solvents like DMF can be problematic on an industrial scale due to their high boiling points and potential environmental concerns. tandfonline.com Furthermore, the formation of inorganic salt byproducts requires an efficient filtration and disposal process. acs.org

Alternative, "greener" approaches to ether synthesis are continually being explored, such as using phase-transfer catalysts to improve reaction efficiency and reduce the need for large volumes of solvent. numberanalytics.com For large-scale production, catalytic methods that avoid the generation of stoichiometric amounts of salt waste are highly desirable. acs.orggoogle.com

The following table provides a qualitative comparison of the synthetic approaches:

Synthetic ApproachEfficiencyScalabilityKey Considerations
Direct Alkylation (Williamson) HighModerateSolvent choice, byproduct removal
Multi-step Functionalization Moderate (overall)Low to ModerateReagent handling, cumulative yield

Systematic Variation of Alkyl Chain Length and Branching

The three hexyloxy chains attached to the benzoate (B1203000) core play a crucial role in determining the molecule's shape and how it interacts with neighboring molecules. Altering the length and structure of these chains is a fundamental strategy in the molecular engineering of these compounds.

The length of the alkoxy chains significantly impacts the mesomorphic, or liquid crystalline, properties of 3,4,5-tris(alkoxy)benzoic acid derivatives. nih.gov Generally, as the length of the alkyl chains increases (e.g., from hexyloxy to dodecyloxy or hexadecyloxy), the stability of the resulting liquid crystal phases can be affected. nih.gov For instance, in some systems, longer chains lead to an increase in the stability of smectic mesophases. nih.gov This is attributed to the enhanced van der Waals interactions between the longer aliphatic tails, which promotes a more ordered, layered arrangement. semanticscholar.org

The introduction of branching in the alkyl chains, such as using 2-ethylhexyloxy or 3,7-dimethyloctyloxy groups, disrupts the regular packing of the molecules. This disruption can lower the melting points and clearing points of the liquid crystalline phases. The bulky nature of branched chains can hinder the close packing required for certain mesophases, sometimes leading to the formation of different types of liquid crystal phases or even the suppression of mesomorphism altogether.

The following table summarizes the influence of alkyl chain modifications on the properties of benzoate derivatives:

ModificationEffect on Molecular PackingImpact on Material Properties
Increasing Chain Length (e.g., dodecyloxy, hexadecyloxy) Enhances van der Waals interactions, promoting more ordered layered structures.Can increase the stability of smectic mesophases.
Introducing Branching (e.g., 2-ethylhexyloxy, 3,7-dimethyloctyloxy) Disrupts regular molecular packing due to steric hindrance.Tends to lower melting and clearing points; may alter or suppress liquid crystal phases.
Varying Chain Position Alters molecular symmetry and intermolecular forces. semanticscholar.orgCan drastically change self-assembled structures and phase transition temperatures. semanticscholar.org

This table provides a generalized summary of the effects of alkyl chain modifications on the properties of benzoate derivatives based on established principles in materials chemistry.

The introduction of chirality, or "handedness," into the structure of this compound derivatives leads to the formation of chiral liquid crystal phases, such as the chiral nematic (N*) and blue phases. rsc.org This is often achieved by incorporating a chiral moiety into one or more of the alkyl chains. For example, using a chiral alcohol to form the ether linkage results in a chiral derivative.

The stereochemistry of these chiral centers has a profound influence on the helical twisting power of the resulting liquid crystal. The specific configuration (R or S) of the chiral center dictates the handedness of the helical superstructure. Investigations into these chiral derivatives are crucial for the development of advanced optical materials, including those used in displays and sensors. rsc.org

Diversification of the Benzoate Core and Ester Group

Furthermore, the aromatic benzoate core itself can be altered. Introducing substituents onto the benzene (B151609) ring or replacing it with other aromatic systems can significantly change the electronic properties and geometry of the molecule. These changes, in turn, influence the intermolecular interactions, such as π-π stacking, which are critical for the formation of liquid crystal phases. academie-sciences.fr The synthesis of V-shaped mesogens, for example, by using a benzene-1,2-diylbis[4-(4-alkoxybenzoyloxy)benzoate] structure, demonstrates how modifying the core can lead to different mesomorphic behaviors, including the formation of nematic and smectic A phases. researchgate.net

Integration of this compound Units into Dendritic and Polycatenar Architectures

This compound and its parent acid, 3,4,5-tris(hexyloxy)benzoic acid, are valuable building blocks for the construction of larger, more complex supramolecular structures like dendrimers and polycatenar molecules. researchgate.netresearchgate.net Dendrimers are highly branched, tree-like molecules, and the 3,4,5-tris(alkoxy)benzoyl unit can serve as a repeating branching unit. nih.gov

By attaching these wedge-shaped molecules to a central core, it is possible to create disc-like molecules that self-assemble into columnar liquid crystal phases. researchgate.net In these phases, the flat, aromatic cores stack on top of one another to form columns, which are surrounded by the flexible alkyl chains. These columnar structures have potential applications in areas such as molecular electronics and ion transport. For example, wedge-shaped dendrons based on benzenesulfonic acid with varying alkyloxy tail lengths have been shown to form columnar hexagonal mesophases with central ion channels. rsc.org The integration of these benzoate units into such architectures allows for precise control over the size, shape, and functionality of the resulting nanomaterials. researchgate.net

Self Assembly Phenomena and Supramolecular Architectures Involving Methyl 3,4,5 Tris Hexyloxy Benzoate

Liquid Crystalline Phase Behavior and Mesophase Characterization

The molecular structure of Methyl 3,4,5-tris(hexyloxy)benzoate, characterized by a rigid central phenyl ring substituted with three flexible hexyloxy chains, predisposes it and its derivatives to exhibit thermotropic liquid crystalline behavior. The interplay between the volume of the aliphatic chains and the interactions of the aromatic cores drives the self-assembly into various ordered, fluid phases known as mesophases.

Formation of Columnar Mesophases

Derivatives based on the 3,4,5-tris(alkoxy)benzoate structure are well-documented for their tendency to self-assemble into columnar mesophases. In these phases, the wedge-shaped molecules stack on top of one another to form column-like structures. These columns then arrange themselves into a two-dimensional lattice.

Detailed research on analogous compounds, such as 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid derivatives, has shown the formation of hexagonal columnar disordered (Colh) structures. researchgate.net These phases were identified through techniques like polarized optical microscopy and X-ray diffraction. researchgate.net Similarly, the use of 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy] benzoate (B1203000) (a TAPER molecule) as a side-chain mesogen induces a columnar arrangement in polymers. researchgate.net This inherent tendency to form columns is a direct result of the tapered molecular geometry of the tris-substituted benzoate core. researchgate.net

Manifestation of Smectic Liquid Crystalline Phases (e.g., SmA, SmC)

While columnar phases are common for this molecular architecture, the formation of smectic phases is also observed in related systems, typically influenced by modifications to the molecular structure. Smectic phases are characterized by a layered arrangement of molecules. tcichemicals.com

Studies on homologous series of benzoate derivatives demonstrate that increasing the length of the terminal alkyl chains can induce smectic phases. derpharmachemica.com For instance, in one series, derivatives with decyl, dodecyl, and tetradecyl chains exhibited enantiotropic smectic character, presenting textures indicative of Smectic A (SmA) or Smectic C (SmC) phases. derpharmachemica.com Other complex molecules incorporating a hexyloxybenzoate moiety have been shown to form SmA phases, sometimes in conjunction with nematic phases. semanticscholar.org The SmA phase features molecules arranged in layers with their long axes oriented perpendicular to the layer plane, whereas in the SmC phase, the molecules are tilted. tcichemicals.com

The following table summarizes the mesomorphic behavior of several compounds containing hexyloxybenzoate moieties, illustrating the prevalence of smectic and other liquid crystal phases.

Compound ClassObserved MesophasesReference
n-Propyl-o-[p'-n-decyloxy benzoyloxy] benzoateNematic, Smectic derpharmachemica.com
Schiff base/ester with terminal hexyloxy groupSmectic A (SmA), Nematic (N) semanticscholar.org
Diacrylate with hexyloxybenzoate groupSmectic A (SmA), Smectic C (SmC) rug.nl
Achiral cyanobiphenyl-based dimers with hexyloxy spacerSmectic A (SmA), Heliconical Tilted Smectic C (SmCTB) arxiv.org

Observation of Bicontinuous Cubic Phases

Bicontinuous cubic phases are highly ordered, three-dimensional liquid crystalline structures with a complex cubic symmetry. Within the reviewed scientific literature, the formation of bicontinuous cubic phases has not been prominently reported for this compound or its immediate, closely related derivatives. The molecular architecture primarily favors the formation of one-dimensional stacks leading to columnar phases or two-dimensional layered structures resulting in smectic phases.

Structure-Mesophase Relationship: Impact of Molecular Design on Phase Type, Stability, and Transitions

The type and stability of the mesophase formed by molecules like this compound are exquisitely sensitive to molecular design.

Alkyl Chain Length: The length of the alkoxy chains is a critical factor. As observed in related homologous series, shorter chains (like methyl and ethyl) may not exhibit liquid crystal behavior at all, while intermediate chains (propyl to octyl) can favor nematic phases. derpharmachemica.com Longer chains (decyl and above) increase the van der Waals interactions and promote the higher-order packing required for smectic phases. derpharmachemica.com

Molecular Geometry: The wedge or tapered shape imparted by the 3,4,5-trisubstitution pattern is fundamental to the formation of columnar structures. researchgate.netresearchgate.net This geometry allows the molecules to stack efficiently into cylindrical aggregates.

Peripheral Group Substitution: The addition of substituent groups on the peripheral parts of the molecule can have a dramatic effect. For example, methyl substitution on the peripheral phenyl rings of related benzoate esters was found to influence or even completely suppress columnar phase formation, depending on the substitution pattern. researchgate.net

Hierarchical Self-Organization into Complex Nanostructures

Beyond the formation of thermotropic liquid crystal phases, the 3,4,5-tris(alkoxy)benzoate motif is a powerful tool in supramolecular chemistry for building larger, more complex nanostructures through a process of hierarchical self-organization.

Supramolecular Dendrimers and Monodisperse Unilamellar Dendrimersomes

The this compound structure is a first-generation representative of a class of molecules known as dendrons. These dendrons can be used as building blocks to create larger, perfectly branched macromolecules called dendrimers. Amphiphilic Janus dendrimers, which possess two distinct chemical faces, can be synthesized from derivatives such as 3,4,5-tris[p-(n-alkoxy)benzyloxy]benzoic acids. osti.gov

These specialized dendrimers have shown the remarkable ability to self-assemble in aqueous solutions into stable, monodisperse, unilamellar vesicles. osti.gov These vesicles, known as dendrimersomes , are synthetic membrane-like sacs that represent a form of hierarchical self-organization, where individual molecules first form a membrane that then closes upon itself to form a spherical structure. osti.gov The precise control over the dendrimer's architecture allows for the engineering of dendrimersomes with predictable size and membrane thickness. Furthermore, these Janus dendrimers can co-assemble with other membrane-forming molecules, such as phospholipids (B1166683) and block copolymers, to create hybrid liposomes and polymersomes, demonstrating their versatility as a component in complex nanostructured systems. osti.gov

Concentration-Dependent Aggregation and Morphological Transitions

While specific studies detailing the concentration-dependent aggregation of monomeric this compound are not extensively documented in the provided research, the behavior of analogous polymeric systems provides significant insight. For instance, polymers featuring tapered side-groups derived from 3,4,5-tris(alkoxy)benzoates exhibit distinct morphological transitions that are dependent on the degree of polymerization, which influences the effective local concentration and packing constraints. psu.edu

In one such system, at low degrees of polymerization, the tapered side-groups self-assemble into disc-like supramolecular structures. psu.edu These discs then organize further to generate columnar hexagonal (Φh) and nematic (N) mesophases. psu.edu However, at higher degrees of polymerization, the system bypasses the disc formation and the polymer self-assembles directly into a column-like supramolecular architecture, with the polymer backbone running through the center of the column. psu.edu This suggests that as the concentration of the assembling units changes, the system can transition between different hierarchical levels of organization to achieve the most thermodynamically stable arrangement. It is plausible that monomeric this compound would exhibit similar transitions from simple aggregates to more complex liquid crystalline phases as its concentration in a given solvent is increased.

Table 1: Morphological Phases in Self-Assembled Benzoate Derivatives

Molecular SystemObserved PhaseStructural Description
Polymer with 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate side-groups (Low DP)Columnar Hexagonal (Φh)Tapered side-groups form disc-like aggregates which then stack into columns. psu.edu
Polymer with 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate side-groups (Low DP)Nematic (N)A liquid crystal phase with long-range orientational order of the molecular units. psu.edu
Polymer with 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate side-groups (High DP)ColumnarSide-groups radiate from a central polymer backbone to form a continuous column. psu.edu

Role of Intermolecular Interactions in Driving Self-Assembly (e.g., C-H···O-C hydrogen bonds, hydrogen-bonded mesogenic materials)

The self-assembly process is fundamentally driven by a combination of weak, non-covalent intermolecular interactions. researchgate.net In the case of this compound and its analogs, several key interactions are responsible for the formation of stable, ordered supramolecular structures.

Hydrogen Bonding: While lacking strong hydrogen bond donors like hydroxyl groups, weaker C-H···O hydrogen bonds play a significant role. In related structures, such as Methyl 3,5-bis(cyclohexylmethoxy)benzoate, C-H···O interactions are crucial for linking molecules into planar units that subsequently stack. nih.gov Similarly, in complex porphyrin systems with 3,4,5-trimethoxyphenyl substituents, C-H···O-CH₃ hydrogen bonds are identified as important intermolecular interactions. nih.gov For this compound, interactions between the hydrogen atoms on the hexyloxy chains or the benzoate ring and the oxygen atoms of the ester and ether groups on adjacent molecules are critical for stabilizing the assembled architecture.

Hydrophobic and van der Waals Interactions: The long hexyloxy chains provide significant van der Waals forces, which are a primary driving force for aggregation, particularly in polar environments. The segregation of these hydrophobic alkyl chains from the more polar benzoate core is a classic amphiphilic self-assembly driver.

Aromatic Stacking (π-π Interactions): The central phenyl ring of the benzoate group can participate in π-π stacking interactions with neighboring rings, contributing to the stability of columnar or layered structures.

The combination of these interactions within a single molecule leads to the formation of robust, self-assembled materials. researchgate.net

Table 2: Key Intermolecular Interactions in Benzoate Self-Assembly

Interaction TypeDescriptionRole in Self-AssemblyExample from Analogous Systems
C-H···O Hydrogen Bonds Weak hydrogen bonds between carbon-bound hydrogens and oxygen atoms.Connects individual molecules into larger, often planar, units and stabilizes stacking.Link molecules of Methyl 3,5-bis(cyclohexylmethoxy)benzoate into pairs for stacking. nih.gov
Hydrophobic Interactions Tendency of nonpolar alkyl chains to aggregate in polar environments.Drives the aggregation of the hexyloxy chains, promoting phase separation and structure formation.General principle for amphiphilic self-assembly. researchgate.net
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Stabilizes columnar or lamellar structures by ordering the aromatic cores.A common interaction in the self-assembly of aromatic molecules. researchgate.net

Conformational Isomerization and Packing Mechanisms within Self-Assembled Structures

The flexibility of the hexyloxy chains and the rotational freedom around the bonds connecting them to the benzoate ring allow for significant conformational diversity. This conformational adaptability is not a hindrance but rather a key mechanism for achieving dense and stable packing within the final supramolecular structure.

Research on analogous molecules, such as 5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)porphyrin, shows that the alkoxy-substituted phenyl groups are typically non-coplanar with the central aromatic system. nih.gov For instance, crystal structures reveal that these groups can subtend significant dihedral angles, and they can rotate in response to local steric and electronic constraints. nih.gov In Methyl 3,5-bis(cyclohexylmethoxy)benzoate, the mean planes of the cyclohexyl groups are tilted by approximately 30° and 36° with respect to the central aromatic ring. nih.gov

This conformational flexibility allows the molecule to adopt a tapered shape that facilitates packing into larger architectures. psu.edu The packing mechanism often involves an interlocking of the flexible alkyl chains from one molecule with those of its neighbors. This "space-filling" principle minimizes empty volume and maximizes favorable van der Waals contacts. In the columnar phases formed by similar tapered molecules, the aromatic cores stack in the center of the column while the flexible alkyl chains radiate outwards, filling the surrounding space in a liquid-like, disordered state. psu.edu This combination of an ordered core and a disordered periphery is a hallmark of many liquid crystalline materials.

Polymerization and Polymeric Systems Derived from Methyl 3,4,5 Tris Hexyloxy Benzoate

Reactive Mesogens and Polymerizable Liquid Crystals Incorporating Benzoate (B1203000) Units

Reactive mesogens are molecules that exhibit liquid crystal properties and contain a polymerizable functional group. nih.gov This dual nature allows them to be aligned in a liquid crystalline phase and then polymerized to form highly ordered polymer networks. Benzoate units, such as that in Methyl 3,4,5-tris(hexyloxy)benzoate, are common components of these mesogens. nih.govrug.nldakenchem.com The synthesis of such materials often involves the incorporation of polymerizable groups, like acrylates, onto the mesogenic core. rug.nl

Utilization of Thiol-Acrylate Reactions and Michael Addition in Polymerization

A prominent method for polymerizing reactive mesogens containing acrylate (B77674) groups is through thiol-acrylate reactions, a type of Michael addition. nih.govwikipedia.orgmasterorganicchemistry.com This "click" chemistry approach is valued for its high efficiency and the ability to create well-defined polymer networks. nih.gov In a typical process, mesogenic acrylates are reacted with thiol-containing compounds, often in the presence of a base catalyst like dipropylamine, to form a cross-linked polymer network. nih.govnih.gov This reaction can be performed as a one-pot synthesis, making it a robust and reproducible method for producing liquid crystalline elastomers. nih.gov

The Michael addition reaction, in a broader sense, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the context of polymerization, this reaction can be used to create polymer chains in a step-wise manner, involving initiation, propagation, and termination steps. wikipedia.org This method has been successfully employed to synthesize a range of polymers with tailored properties. researchgate.net

A two-stage thiol-acrylate reaction has also been developed to create main-chain liquid-crystalline elastomers with programmable and controllable network structures. nih.govcapes.gov.br The initial stage involves a self-limiting Michael addition to form a stable, polydomain liquid crystal elastomer network. This is followed by a second stage, often initiated by light (photopolymerization), to fully cure the material and lock in the desired molecular alignment. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) of Dendronized Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with complex architectures and a high degree of functionalization from strained cyclic olefins. researchgate.netmdpi.com Dendronized polymers, which feature dendritic wedges attached to a linear polymer backbone, can be synthesized using this method. Monomers functionalized with dendrons derived from structures like this compound can be polymerized via ROMP to create these highly branched macromolecules. researchgate.netrsc.org Norbornene is a commonly used strained cyclic olefin for these types of polymerizations. mdpi.comcaltech.edumdpi.comacs.orgresearchgate.net

Initiation Mechanisms via Ruthenium-Carbene Complexes

The initiation of ROMP is typically achieved using transition metal catalysts, with ruthenium-carbene complexes, often referred to as Grubbs catalysts, being particularly effective. caltech.eduresearchgate.netnih.gov These catalysts are known for their tolerance to a wide variety of functional groups and their ability to operate in different solvents, including protic media. caltech.eduresearchgate.net The mechanism involves the reaction of the ruthenium carbene with the cyclic olefin to form a metallacyclobutane intermediate. caltech.edunih.gov Subsequent cleavage of this intermediate regenerates a carbene species that propagates the polymerization by reacting with another monomer unit. mdpi.com The activity and selectivity of these catalysts are highly dependent on the ligands surrounding the ruthenium center. researchgate.net

Control over Polymer Molecular Weight and Polydispersity

A key advantage of ROMP is the ability to control the molecular weight and polydispersity index (PDI) of the resulting polymers, often characteristic of a living polymerization. researchgate.netmdpi.comcaltech.edu The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the initiator. mdpi.com A linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio is often observed, indicating a controlled polymerization process. mdpi.com

Furthermore, ROMP can produce polymers with narrow molecular weight distributions, as indicated by a low PDI, typically close to 1.0. researchgate.netmdpi.com This level of control is crucial for tailoring the physical and material properties of the final polymer. nih.gov The development of advanced synthetic methods continues to improve the precise control over polymer molecular weight and distribution. rsc.org

Structural Stability and Cross-linking Strategies in Derived Polymeric Materials

The structural stability of polymeric materials derived from benzoate-based mesogens is critical for their application. Cross-linking is a common strategy to enhance the mechanical strength, thermal stability, and solvent resistance of these polymers. nih.gov This process involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. nih.gov

For polymers containing reactive groups like acrylates, cross-linking can be achieved through various methods, including the aforementioned thiol-acrylate reactions and photopolymerization. nih.govnih.gov The density of cross-links can be controlled by the concentration of a di-acrylate or other multifunctional cross-linking agent in the initial monomer mixture. nih.gov

In ROMP-derived polymers, the double bonds remaining in the polymer backbone after polymerization can be utilized for subsequent cross-linking reactions. mdpi.com Additionally, thermally curable groups can be incorporated into the monomers to enable thermal cross-linking of the final polymer, leading to highly stable, cross-linked structures. researchgate.net

Advanced Characterization Techniques for Methyl 3,4,5 Tris Hexyloxy Benzoate and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including methyl 3,4,5-tris(hexyloxy)benzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained. sci-hub.se

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals corresponding to different parts of the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as a singlet in the downfield region of the spectrum. The protons of the methyl ester group also give rise to a characteristic singlet. The hexyloxy chains exhibit a set of multiplets corresponding to the different methylene (B1212753) groups, with the terminal methyl group appearing as a triplet. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically found at the most downfield position. The aromatic carbons, including those bonded to the hexyloxy groups and the one bonded to the ester group, resonate in the aromatic region. The carbons of the hexyloxy chains and the methyl ester group appear in the upfield region of the spectrum.

The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis and purity of this compound. These data are often compared with spectra of related gallic acid derivatives to ensure accurate assignments. springerprofessional.debohrium.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Gallic Acid Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Methyl benzoate (B1203000)CDCl₃8.02–7.97 (m, 2H), 7.47 (d, J = 7.4 Hz, 1H), 7.39–7.32 (m, 2H), 3.83 (s, 3H)166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org
Gallic acidDMSO-d₆12.15 (s, 1H, COOH), 9.19 (s, 1H, OH), 8.85 (s, 2H, OH), 6.90 (s, 2H, Ar-H)167.5, 145.5, 138.1, 120.7, 109.0 nih.gov
Methyl 3,4,5-tris(benzyloxy)benzoateCDCl₃7.26 (s, 2H), 5.14 (s, 6H), 3.87 (s, 3H), 7.50-7.29 (m, 15H)166.6, 152.4, 142.3, 125.1, 109.2, 75.3, 71.3, 52.2 chemicalbook.comnih.gov

Note: This table provides representative data for related compounds to illustrate typical chemical shift ranges. The exact values for this compound may vary.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. sci-hub.se These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is typically observed. The C-O stretching vibrations of the ester and ether linkages also give rise to distinct bands. The aromatic C-H and aliphatic C-H stretching vibrations are visible at higher wavenumbers, while the aromatic C=C stretching vibrations appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For instance, the symmetric stretching vibrations of the non-polar C-C bonds in the aromatic ring often produce strong Raman signals, which may be weak in the FTIR spectrum.

Together, FTIR and Raman spectroscopy offer a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups and providing insights into its molecular structure. mdpi.com

Table 2: Characteristic Vibrational Frequencies for Related Benzoate Compounds

Compound Technique Vibrational Frequencies (cm⁻¹) Assignment Reference
3,4,5-Trimethoxybenzoic acidFTIR (KBr)1684C=O stretch (acid) researchgate.net
Methyl benzoateRaman1720, 1603, 1003C=O stretch, Aromatic C=C stretch, Ring breathing chemicalbook.com
Methyl 3-hydroxybenzoateIR~3300, ~1700O-H stretch, C=O stretch chemicalbook.com

Note: This table presents characteristic frequencies for related compounds to illustrate the expected regions for key functional groups. Specific peak positions for this compound may differ.

X-ray Diffraction Techniques for Investigating Order and Structure

X-ray diffraction (XRD) techniques are indispensable for elucidating the arrangement of molecules in the solid state, providing information on crystallinity, phase identification, and the nature of ordered assemblies.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the bulk crystalline nature of a material. The PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are unique to its crystal structure and can be used as a fingerprint for phase identification and purity assessment. For amorphous or disordered samples, the PXRD pattern would show broad halos instead of sharp peaks. Studies on related gallic acid derivatives have shown that PXRD is instrumental in identifying different polymorphs and solvates. acs.orgresearchgate.net

Wide-angle X-ray diffraction (WAXD), often used in conjunction with SAXS, provides information about the short-range order within a material, such as the packing of molecules within a crystal lattice or a liquid crystalline mesophase. researchgate.net For this compound, WAXD can reveal details about the intermolecular distances and the arrangement of the aromatic cores and aliphatic chains in its ordered phases. This is particularly useful for characterizing the type of liquid crystalline phase (e.g., smectic, columnar) that may be formed.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal. While obtaining single crystals of this compound suitable for this technique can be challenging due to the flexibility of the hexyloxy chains, the crystal structures of related gallic acid derivatives and their building blocks have been extensively studied. mdpi.comnih.govresearchgate.net These studies provide invaluable insights into the preferred conformations, intermolecular interactions (such as hydrogen bonding and π-π stacking), and packing motifs that are likely to be present in the crystalline state of this compound. This information is crucial for understanding its solid-state properties and how it self-assembles. acs.org

Microscopic Techniques for Direct Visualization of Self-Assembled Morphologies

Direct imaging techniques are indispensable for elucidating the diverse morphologies adopted by this compound in its self-assembled state. These methods offer real-space visualization of the supramolecular architectures, from the mesoscopic scale of liquid crystalline phases down to the molecular arrangement at interfaces.

Polarized Optical Microscopy (POM) is a fundamental technique for the characterization of liquid crystalline materials, including those formed by derivatives of this compound. Due to their anisotropic nature, liquid crystal mesogens exhibit a variety of optical textures when viewed between crossed polarizers, with the specific texture being indicative of the mesophase type and its alignment. upc.edu

By placing a sample between glass slides on a temperature-controlled stage, POM allows for the direct observation of phase transitions as a function of temperature. upc.edu For instance, upon heating, one can observe the transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid. Each phase will have a distinct optical appearance. For example, nematic phases often display a Schlieren texture, while smectic and columnar phases show focal conic or fan-like textures. The changes in these textures provide information about the transition temperatures and the nature of the mesophases formed.

In the study of liquid crystalline elastomers, which can be formed from monomers related to this compound, POM is used to observe changes in the liquid crystal phase upon external stimuli, such as light. researchgate.net For example, irradiating a mixture containing a liquid crystal monomer can cause the disappearance of the liquid crystal phase, which can be visually tracked using POM. researchgate.net Similarly, the thermal back-isomerization and the reappearance of the liquid crystalline textures in the dark can also be monitored. researchgate.net The morphology of spherulites, which are semi-crystalline structures, can also be investigated using POM, revealing how their appearance changes with sample thickness and crystallization temperature. researchgate.net

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that enables the visualization of two-dimensional (2D) self-assembled structures at the atomic or molecular level. bruker-nano.jpmdpi.com This method is particularly well-suited for studying the arrangement of molecules like this compound when they are physisorbed on a conductive substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), at a liquid-solid interface. bruker-nano.jpresearchgate.net

STM operates by scanning a sharp metallic tip over the sample surface while maintaining a small bias voltage between the tip and the sample. bruker-nano.jp The resulting tunneling current is extremely sensitive to the tip-sample distance, allowing for the generation of a topographic image of the surface. bruker-nano.jp In the context of self-assembly, STM can reveal how individual molecules arrange themselves into ordered 2D networks. researchgate.net

For molecules with flexible alkyl chains, like the hexyloxy groups in this compound, STM can show how these chains orient themselves on the surface to achieve close-packing and maximize van der Waals interactions. nih.gov The technique can also elucidate the role of intermolecular interactions, such as hydrogen bonds or halogen bonds in related systems, in directing the formation of specific supramolecular architectures. mdpi.comnih.gov Researchers have used STM to study the effect of molecular structure, such as the number and position of alkyl chains, on the resulting 2D ordering. researchgate.net Furthermore, STM can be used to investigate the influence of solvent and concentration on the self-assembled patterns. mdpi.com

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an essential technique for the direct visualization of self-assembled aggregates, such as vesicles and dendrimersomes, in their native, hydrated state. nih.govumn.edu This method involves the rapid vitrification of a thin film of an aqueous dispersion of the sample, which preserves the nanostructures without the artifacts that can be introduced by conventional sample preparation methods like drying or staining. nih.gov

The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. nih.gov Cryo-TEM provides high-resolution images that can reveal the morphology, size, and lamellarity (number of bilayers) of vesicles. umn.edubernheimlab.org It can be used to distinguish between different types of aggregates that may coexist in a sample, such as spherical micelles, cylindrical micelles, and vesicles. umn.edubernheimlab.org

The technique is particularly valuable for studying the polymorphism of self-assembled structures and how it is influenced by factors like molecular architecture or concentration. umn.edu For example, cryo-TEM has been used to observe the transition from threadlike micelles to vesicles, capturing intermediate ribbon-like structures. bernheimlab.org The detailed structural information obtained from cryo-TEM is crucial for understanding the encapsulation capabilities and potential applications of these self-assembled nanostructures in areas like drug delivery. nih.gov

Dynamic Light Scattering (DLS) for Size and Polydispersity of Self-Assembled Aggregates

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and polydispersity of particles and self-assembled aggregates, such as micelles and vesicles, in solution. lcpo.frnih.govrsc.org The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov

Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing the correlation of the scattered light intensity over time, a diffusion coefficient can be determined. The hydrodynamic radius of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

DLS is a valuable tool for monitoring the self-assembly process over time and for assessing the stability of the resulting aggregates. nih.gov It can provide information on the average particle size and the width of the size distribution, which is expressed as the polydispersity index (PDI). A low PDI value indicates a monodisperse sample with a narrow size distribution, while a high PDI value suggests a polydisperse sample with a wide range of particle sizes. This technique is routinely used to characterize self-assembling polymers and other colloidal systems. lcpo.fr

Table 1: Hypothetical DLS Data for Self-Assembled this compound Aggregates

Sample Concentration (mg/mL)Z-Average Diameter (nm)Polydispersity Index (PDI)
0.1120.50.25
0.5155.20.18
1.0180.70.15
2.0210.30.21

This table presents hypothetical data for illustrative purposes.

Spectrofluorometry for Luminescent Properties and Quantum Yields

Spectrofluorometry is a spectroscopic technique used to measure the fluorescence properties of a sample. While this compound itself may not be inherently fluorescent, it can be incorporated into or used to form self-assembled structures that encapsulate fluorescent probes or are composed of fluorescently-labeled building blocks. In such cases, spectrofluorometry becomes a powerful tool for characterizing the local environment within the assemblies and their potential as luminescent materials.

The technique involves exciting a sample with a specific wavelength of light and measuring the emitted fluorescence at a different, longer wavelength. The resulting fluorescence spectrum provides information about the electronic structure and environment of the fluorescent species. For example, changes in the emission wavelength or intensity can indicate the polarity of the microenvironment within a vesicle or micelle.

Furthermore, spectrofluorometry can be used to determine the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for assessing the performance of luminescent materials in applications such as sensing and imaging. In some cases, molecules with catechol moieties, which share some structural similarities with the benzoate core, have been shown to form self-assembled structures with fluorescent sensing capabilities. researchgate.net

Computational Chemistry and Theoretical Modeling of Methyl 3,4,5 Tris Hexyloxy Benzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Conformation, and Isomerization States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For a molecule such as Methyl 3,4,5-tris(hexyloxy)benzoate, DFT calculations are instrumental in determining its fundamental electronic and geometric properties. nih.gov

Electronic Structure and Molecular Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to optimize the molecular geometry and predict key electronic parameters. researchgate.netresearchgate.net These calculations yield insights into the distribution of electron density and the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and electronic excitation properties. nih.gov A small gap suggests higher reactivity and potential for charge transfer interactions within the molecule. nih.gov

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. The MEP surface illustrates the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and ether groups, indicating sites susceptible to electrophilic attack, while positive potential would be concentrated around the hydrogen atoms. nih.gov

Molecular Conformation and Isomerization: The flexible hexyloxy chains of this compound allow for numerous conformational isomers. DFT calculations can determine the relative energies of these different conformers to identify the most stable, or ground-state, geometry. By systematically rotating the dihedral angles of the alkoxy chains and the ester group, a potential energy surface can be mapped to find local and global energy minima. researchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its packing in condensed phases. The thermodynamic properties for different conformations can be calculated to assess their relative stability. nih.gov

The following table illustrates the types of parameters that are typically determined through DFT calculations for an organic molecule like this compound.

Calculated ParameterTypical Significance
HOMO Energy Relates to the ionization potential and electron-donating capability of the molecule. nih.gov
LUMO Energy Relates to the electron affinity and electron-accepting capability. nih.gov
HOMO-LUMO Gap Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.gov
Dipole Moment Quantifies the overall polarity of the molecule, influencing intermolecular interactions and solubility.
Molecular Electrostatic Potential (MEP) Maps electron density to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govnih.gov
Conformational Energies Determines the relative stability of different rotational isomers (conformers) of the molecule. nih.gov

Molecular Dynamics Simulations for Understanding Self-Assembly Pathways and Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of multiple molecules over time. nih.gov This technique is essential for understanding how individual this compound molecules interact and organize into larger, ordered structures, such as the columnar phases characteristic of discotic liquid crystals. aip.org

MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the dynamic evolution of the system. aip.org Starting from a random distribution of molecules in a simulation box (representing an isotropic liquid state), the system can be cooled to observe the spontaneous formation of ordered phases. arxiv.org

Self-Assembly Pathways: For disc-like molecules such as gallic acid derivatives, MD simulations can reveal the step-by-step process of self-assembly. This often involves the initial formation of small aggregates or dimers, driven by π–π stacking interactions between the aromatic cores and van der Waals forces between the aliphatic tails. researchgate.net These small aggregates then grow into columns, which subsequently arrange themselves into a two-dimensional lattice, typically hexagonal. arxiv.orgrsc.org By analyzing the simulation trajectory, researchers can identify intermediate states and determine the free energy barriers associated with the assembly process, revealing whether the assembly is a cooperative phenomenon. researchgate.net

Dynamic Behavior: MD simulations also provide detailed information about the dynamics within the assembled phase. For a columnar liquid crystal, the system is characterized by being crystal-like in the two dimensions perpendicular to the columns but liquid-like along the column axis. aip.org MD simulations can quantify this anisotropy by calculating the mean squared displacement (msd) of molecules. The msd is expected to be significantly higher along the direction of the column director compared to the directions perpendicular to it, confirming liquid-like diffusion within the columns. aip.org Furthermore, these simulations can elucidate the conformational behavior of the flexible hexyloxy chains, which act as a disordered "solvent" separating the ordered cores and are crucial for the stability of the mesophase. rsc.org

The table below outlines typical parameters and outputs from an MD simulation studying the self-assembly of discotic molecules.

Simulation Parameter/OutputDescription
Force Field A set of empirical energy functions and parameters that defines the potential energy of the system (e.g., CHARMM, AMBER).
Initial State Typically an isotropic distribution of molecules in a solvent or in a melt at high temperature. aip.org
Simulation Time The duration of the simulation, which must be long enough to observe the self-assembly process (nanoseconds to microseconds). researchgate.net
Order Parameter A quantitative measure of the orientational order of the molecular cores, used to identify the transition to an ordered phase. aip.org
Radial Distribution Function Describes how the density of surrounding molecules varies as a function of distance from a reference molecule, revealing packing structure. aip.org
Mean Squared Displacement (msd) Measures the average distance a molecule travels over time, used to calculate diffusion coefficients and analyze dynamic anisotropy. aip.org

Predictive Modeling of Mesophase Formation and Stability based on Molecular Architecture

Predictive modeling aims to establish a clear relationship between a molecule's structure and its resulting macroscopic properties, such as the type and stability of the liquid crystal mesophase it forms. By combining insights from DFT and MD, researchers can develop models that predict how changes to the molecular architecture of this compound would affect its liquid crystalline behavior.

The formation of a stable columnar mesophase depends on a delicate balance of competing interactions:

Core-Core Interactions: Attractive π–π stacking between the central benzoate (B1203000) rings promotes the formation of columns.

Core-Chain Interactions: Steric repulsion between the rigid core and the flexible tails helps maintain the separation between columns.

Theoretical models can be used to investigate how modifying the length of the alkyl chains (e.g., changing from hexyloxy to butoxy or octyloxy) would impact mesophase stability. Shorter tails might not provide sufficient steric repulsion to prevent the columns from crystallizing, while excessively long tails could dilute the core-core interactions, potentially destabilizing the columnar phase or favoring other arrangements. rsc.org

Computational studies on similar discotic systems have shown that the conformational flexibility of the side chains is crucial for enabling the necessary π–π stacking required for liquid crystal formation. rsc.org Predictive models can systematically vary architectural features—such as tail length, branching, or the introduction of different functional groups—and use simulations to forecast the resulting transition temperatures and mesophase type. This predictive capability is invaluable for the rational design of new materials with tailored properties for applications in organic electronics and sensors.

Emerging Research Directions and Potential Academic Contributions of Methyl 3,4,5 Tris Hexyloxy Benzoate

Development of Functional Supramolecular Materials

The self-assembling nature of Methyl 3,4,5-tris(hexyloxy)benzoate and its analogues makes them prime candidates for the construction of functional supramolecular materials. These materials are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, which allow for the spontaneous organization of molecules into well-defined, larger-scale structures.

Highly Luminescent Liquid Crystals:

Derivatives of gallic acid have been successfully utilized in the synthesis of highly luminescent liquid crystalline compounds. researchgate.netresearchgate.net The incorporation of heterocyclic moieties, such as 1,3,4-oxadiazole, into the gallic acid framework has been shown to produce materials with strong blue photoluminescence. researchgate.netresearchgate.net These compounds exhibit high thermal stability and maintain their liquid crystalline behavior over a broad temperature range, which is crucial for their application in electro-optical devices. The general principle involves the design of molecules with a π-conjugated core, which is responsible for the luminescent properties, and peripheral flexible chains that induce liquid crystalline phases. While direct studies on the luminescence of this compound are not extensively documented, its structural similarity to these luminescent gallic acid derivatives suggests its potential as a building block for new luminescent liquid crystals. The hexyloxy chains can promote the formation of columnar mesophases, which are known to enhance and stabilize luminescence. acs.org

Supramolecular Semiconductors:

The development of supramolecular semiconductors is a rapidly growing field, with applications in organic electronics. The ordered stacking of π-conjugated molecules in the liquid crystalline state can facilitate charge transport, a key requirement for semiconductor performance. Research has shown that discotic liquid crystals, a category that gallic acid derivatives can fall into, can self-assemble into columnar structures that act as one-dimensional conductive wires. acs.org While research on supramolecular semiconductors often focuses on larger polycyclic aromatic hydrocarbons, the principle of using self-assembly to create charge-transporting pathways is applicable to benzoate-based systems. The functionalization of a core molecule with appropriate electronic properties and peripheral alkyl chains for self-assembly is a common strategy. nih.gov The ordered arrangement of this compound molecules in a columnar liquid crystal phase could provide a suitable architecture for charge carrier mobility, paving the way for its investigation in supramolecular semiconductor applications.

Functional Supramolecular Material Key Molecular Feature Potential Application Relevant Research Finding
Highly Luminescent Liquid Crystalsπ-conjugated core with flexible side chainsOrganic Light-Emitting Diodes (OLEDs), DisplaysGallic acid derivatives with 1,3,4-oxadiazole units exhibit strong blue photoluminescence and stable liquid crystalline phases. researchgate.netresearchgate.net
Supramolecular SemiconductorsSelf-assembly into ordered, charge-transporting structuresOrganic Field-Effect Transistors (OFETs), SensorsDiscotic liquid crystals can form columnar structures that act as molecular wires, facilitating charge transport. acs.org

Design of Advanced Amphiphilic Architectures for Vesicle and Membrane Mimicry

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, can self-assemble in aqueous environments to form vesicles—spherical structures with a hollow core enclosed by a bilayer membrane. These vesicles can mimic the structure and function of biological cell membranes and have applications in drug delivery and as nanoreactors.

This compound itself is a lipophilic molecule. However, it can be chemically modified to create amphiphilic architectures. For instance, the methyl ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to a hydrophilic head group, such as polyethylene glycol (PEG) or a charged moiety. The resulting amphiphilic molecule would have a hydrophobic tail composed of the tris(hexyloxy)benzoyl unit and a hydrophilic head.

The cone-like shape of such a gallate-based amphiphile would favor its self-assembly into vesicles in an aqueous solution. The packing of these molecules to form a curved bilayer is a well-established principle in the formation of vesicles from amphiphilic dendrons and other tapered molecules. nih.gov The resulting vesicles, often called dendrimersomes when formed from dendrimers, can encapsulate hydrophilic molecules in their aqueous core and hydrophobic molecules within their bilayer membrane. nih.gov This makes them promising candidates for advanced drug delivery systems.

The study of such synthetic vesicles contributes to a deeper understanding of the physical chemistry of biological membranes. By systematically varying the structure of the amphiphile, for example, by changing the length of the alkyl chains or the nature of the hydrophilic head group, researchers can investigate how molecular architecture influences membrane properties such as fluidity, permeability, and stability.

Amphiphilic Architecture Design Principle Application Supporting Research
Gallate-based AmphiphilesCoupling of the hydrophobic tris(hexyloxy)benzoyl moiety to a hydrophilic head group.Vesicles for drug delivery, membrane mimicry.Amphiphilic Janus dendrimers, with structurally similar components, are known to self-assemble into vesicles (dendrimersomes). nih.govnih.gov
Functionalized VesiclesIncorporation of targeting ligands or responsive moieties onto the vesicle surface.Targeted drug delivery, stimuli-responsive release systems.The surface of dendrimer-based vesicles can be functionalized for specific biomedical applications.

Future Prospects in Soft Matter Physics, Nanomaterials Science, and Organic Electronics

The unique properties of this compound and its derivatives suggest a promising future in several interconnected fields of materials science.

Soft Matter Physics: The self-assembly of this molecule into various liquid crystalline phases provides a rich platform for studying the fundamental principles of soft matter physics. The transitions between different mesophases (e.g., from a crystalline solid to a columnar liquid crystal and then to an isotropic liquid) can be investigated as a function of temperature and pressure. Understanding these phase transitions provides insights into the subtle interplay of intermolecular forces that govern the structure and properties of soft materials.

Nanomaterials Science: As a building block for self-assembled nanostructures, this compound holds potential in the bottom-up fabrication of nanomaterials. The columnar structures formed by this molecule can be considered as one-dimensional nanowires with diameters on the order of a few nanometers. These nanowires could be used as templates for the synthesis of other nanomaterials or could be functionalized for applications in catalysis and sensing. Furthermore, the ability to form well-defined vesicles opens up avenues for the creation of nanocapsules for the controlled release of active compounds.

Organic Electronics: The potential for this class of materials to act as supramolecular semiconductors is a significant area for future research. The development of solution-processable organic electronic materials is a key goal in the field, and the self-assembly of molecules like this compound from solution into ordered, charge-transporting structures is a promising approach. nih.gov Future work could focus on optimizing the molecular design to enhance charge carrier mobility and on integrating these materials into electronic devices such as field-effect transistors and sensors. Gallic acid derivatives have already been explored in the context of organic electrochemical transistors, indicating the electronic activity of this core structure. researchgate.net

Field Future Prospect Rationale
Soft Matter PhysicsInvestigation of phase transitions and self-assembly behavior.Provides a model system for understanding the fundamental principles governing the structure of soft materials.
Nanomaterials ScienceBottom-up fabrication of nanowires and nanocapsules.The self-assembly of the molecule into columnar and vesicular structures enables the creation of well-defined nanomaterials.
Organic ElectronicsDevelopment of solution-processable supramolecular semiconductors.The ordered stacking of molecules in the liquid crystalline phase can facilitate charge transport for applications in electronic devices. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.